TS-021

Description

Properties

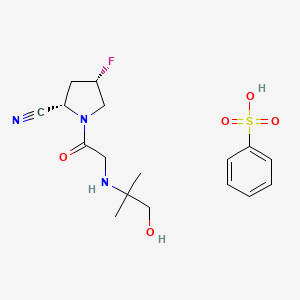

Molecular Formula |

C17H24FN3O5S |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

benzenesulfonic acid;(2S,4S)-4-fluoro-1-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C11H18FN3O2.C6H6O3S/c1-11(2,7-16)14-5-10(17)15-6-8(12)3-9(15)4-13;7-10(8,9)6-4-2-1-3-5-6/h8-9,14,16H,3,5-7H2,1-2H3;1-5H,(H,7,8,9)/t8-,9-;/m0./s1 |

InChI Key |

BMWITAUNXBHIPO-OZZZDHQUSA-N |

SMILES |

CC(C)(CO)NCC(=O)N1CC(CC1C#N)F.C1=CC=C(C=C1)S(=O)(=O)O |

Isomeric SMILES |

CC(C)(CO)NCC(=O)N1C[C@H](C[C@H]1C#N)F.C1=CC=C(C=C1)S(=O)(=O)O |

Canonical SMILES |

CC(C)(CO)NCC(=O)N1CC(CC1C#N)F.C1=CC=C(C=C1)S(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TS-021; TS 021; TS021; TS-021 Free |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of TS-021: A Potent DPP-4 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TS-021 is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that was investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus. Its chemical name is (2S,4S)-4-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)glycyl)pyrrolidine-2-carbonitrile benzenesulfonate. Developed by Taisho Pharmaceutical Co., Ltd., this compound demonstrated significant potential in preclinical studies due to its robust inhibitory activity against DPP-4, a key enzyme in the regulation of glucose homeostasis. This document provides a comprehensive overview of the discovery, synthesis pathway, and biological activity of this compound, presenting detailed experimental protocols and quantitative data to support further research and development in this area.

Discovery and Rationale

The discovery of this compound was rooted in the therapeutic strategy of inhibiting dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the active levels of GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.

This compound was designed as a small molecule inhibitor that could selectively and reversibly bind to the active site of DPP-4. The development program aimed to create a compound with high potency, good oral bioavailability, and a favorable pharmacokinetic profile. Although the clinical development of this compound was discontinued, the compound remains a valuable tool for research into DPP-4 inhibition and the broader field of metabolic disease.

Synthesis Pathway

The synthesis of this compound involves a multi-step process starting from commercially available starting materials. The key steps include the stereoselective synthesis of the 4-fluoropyrrolidine-2-carbonitrile core and its subsequent coupling with the side chain, followed by deprotection.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (2S,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxamide To a solution of (2S,4R)-N-Boc-4-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) are added at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of aqueous ammonia (excess). The reaction is stirred at room temperature overnight. The resulting solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired amide.

Step 2: Synthesis of (2S,4S)-N-Boc-4-fluoropyrrolidine-2-carboxamide To a solution of (2S,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxamide (1.0 eq) in anhydrous DCM at -78 °C is added diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Step 3: Synthesis of (2S,4S)-N-Boc-4-fluoro-2-cyanopyrrolidine To a solution of (2S,4S)-N-Boc-4-fluoropyrrolidine-2-carboxamide (1.0 eq) and pyridine (3.0 eq) in anhydrous DCM at 0 °C is added trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched with water, and the organic layer is washed with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude nitrile, which is used in the next step without further purification.

Step 4: Synthesis of (2S,4S)-4-fluoro-2-cyanopyrrolidine The crude (2S,4S)-N-Boc-4-fluoro-2-cyanopyrrolidine is dissolved in a solution of HCl in dioxane (4 M) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the desired product.

Step 5: Synthesis of N-Boc protected this compound To a solution of N-Boc-2-amino-2-methyl-1-propanol (1.0 eq) in DCM is added chloroacetyl chloride (1.1 eq) and triethylamine (1.2 eq) at 0 °C. The mixture is stirred at room temperature for 3 hours. The reaction mixture is then washed with water and brine, dried, and concentrated. The resulting chloroacetamide is then coupled with (2S,4S)-4-fluoro-2-cyanopyrrolidine (1.2 eq) in the presence of potassium carbonate (2.0 eq) in acetonitrile at 60 °C for 12 hours. The reaction mixture is filtered, concentrated, and purified by column chromatography.

Step 6: Synthesis of this compound (benzenesulfonate salt) The N-Boc protected this compound is dissolved in a solution of HCl in dioxane (4 M) and stirred at room temperature for 2 hours. The solvent is evaporated to give the free base of this compound as the hydrochloride salt. The free base is obtained by neutralization with a suitable base. The free base is then dissolved in ethanol, and a solution of benzenesulfonic acid (1.0 eq) in ethanol is added. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound as the benzenesulfonate salt.

Biological Activity and Data

This compound is a potent and selective inhibitor of DPP-4. Its biological activity has been characterized through in vitro enzyme inhibition assays and in vivo studies in animal models of diabetes.

Quantitative Biological Data

| Parameter | Value | Species/Conditions | Reference |

| DPP-4 Inhibition | |||

| IC50 | 5.34 nM | Human plasma | [1] |

| Ki | 4.96 nM | Human plasma | [1] |

| Selectivity | |||

| vs. DPP-8 | >600-fold | [1] | |

| vs. DPP-9 | >1200-fold | [1] | |

| Pharmacokinetics | |||

| Oral Bioavailability | Favorable | Rats, Dogs, Monkeys | [1] |

| In vivo Efficacy | Significant improvement in glucose tolerance at 0.02-0.5 mg/kg | Zucker fatty rats | [2] |

DPP-4 Signaling Pathway in Glucose Homeostasis

The inhibition of DPP-4 by this compound leads to an increase in the circulating levels of active GLP-1 and GIP. This, in turn, modulates several downstream signaling pathways that contribute to improved glucose control.

Caption: DPP-4 signaling pathway in glucose homeostasis.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer: Tris-HCl buffer (pH 7.5) containing 0.1% BSA

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in the assay buffer to the final desired concentrations.

-

In a 96-well black microplate, add 50 µL of the diluted test compound solutions to the respective wells. For the control wells, add 50 µL of assay buffer with the same final concentration of DMSO.

-

Add 25 µL of the recombinant human DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells.

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to all wells.

-

Immediately measure the fluorescence intensity at 360 nm excitation and 460 nm emission wavelengths in a kinetic mode for 30 minutes at 37 °C.

-

The rate of the reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO-treated) wells.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a well-characterized dipeptidyl peptidase-4 inhibitor with potent and selective activity. The synthetic pathway is established and provides a basis for the preparation of this and related compounds for research purposes. The detailed biological data and experimental protocols presented in this guide offer a valuable resource for scientists and researchers in the field of diabetes and metabolic diseases. While its clinical development has been halted, this compound remains an important pharmacological tool for investigating the role of DPP-4 in various physiological and pathological processes. Further studies utilizing this compound could provide deeper insights into the therapeutic potential of DPP-4 inhibition.

References

- 1. The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate (this compound) is a selective and reversible dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Oncology Studies of ARTS-021 (AVZO-021): A Technical Whitepaper

This technical guide provides an in-depth overview of the preclinical exploratory studies of ARTS-021, also known as AVZO-021, a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the compound's mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action

ARthis compound is a small molecule inhibitor that selectively targets CDK2, a key regulator of the cell cycle.[1][2] In many cancers, particularly those with amplification of the CCNE1 gene (which encodes Cyclin E1), there is a high dependency on CDK2 for cell cycle progression.[3] Cyclin E1 forms a complex with CDK2, which then phosphorylates various substrates, including the Retinoblastoma protein (Rb). Phosphorylation of Rb leads to its inactivation, allowing for the transcription of genes necessary for the transition from the G1 (Gap 1) to the S (Synthesis) phase of the cell cycle.

ARthis compound inhibits the enzymatic activity of the CDK2/Cyclin E1 complex.[3] This action prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[3] Active Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry. This ultimately leads to a cell cycle arrest at the G1/S checkpoint and inhibits tumor cell proliferation.[3] Preclinical studies have shown that this mechanism is particularly effective in cancer cell lines with CCNE1 amplification.[3]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical evaluations of ARthis compound.

Table 1: In Vitro Enzymatic Activity of ARthis compound Against CDK Family Members [3]

| Enzyme Target | IC50 (nM) |

| CDK2 | 1.4 |

| CDK1 | 942 |

| CDK4 | 477 |

| CDK6 | 1,237 |

| CDK7 | 2,834 |

| CDK9 | 7,440 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Anti-Tumor Activity of ARthis compound in Xenograft Models [3]

| Xenograft Model | Genetic Profile | Treatment | Outcome |

| OVCAR3 (Ovarian Cancer) | CCNE1 amplified | ARthis compound (Twice daily) | Tumor stasis |

| Gastric Cancer Model | CCNE1 amplified | ARthis compound (Twice daily) | Tumor stasis |

| Wild Type Xenograft | CCNE1 wild type | ARthis compound (Twice daily) | Inactive |

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

In Vitro Enzymatic Assay

-

Objective: To determine the potency and selectivity of ARthis compound against various CDK family members.

-

Method: A Caliper-based mobility shift assay was utilized.

-

Procedure:

-

Recombinant CDK/cyclin complexes (CDK2/E1, CDK1/B1, CDK4/D1, CDK6/D3, CDK7/H/MAT1, and CDK9/T1) were incubated with a fluorescently labeled peptide substrate and 1mM ATP.

-

ARthis compound was added in a dose-responsive manner to determine the concentration required to inhibit 50% of the kinase activity (IC50).

-

The phosphorylation of the substrate was measured by detecting the change in its electrophoretic mobility.

-

-

Kinome Scan: To assess broader selectivity, ARthis compound at a concentration of 1µM was screened against a panel of 403 non-mutant kinases (Eurofins Discovery KinomeScan). The fraction of kinases with less than 10% of control activity was determined.[3]

Cell Growth Inhibition and Cell Cycle Analysis

-

Objective: To evaluate the effect of ARthis compound on the growth of cancer cell lines and to determine its impact on cell cycle progression.

-

Cell Lines: A panel of cancer cell lines, including those with CCNE1 amplification (e.g., OVCAR3) and CCNE1 wild-type lines, were used.

-

Cell Growth Assay:

-

Cells were seeded in multi-well plates and treated with varying concentrations of ARthis compound or a vehicle control (DMSO).

-

After a specified incubation period (e.g., 48 hours), cell viability was assessed using a standard method such as a luminescent assay that measures ATP content.

-

-

Cell Cycle Analysis:

-

Cells were treated with ARthis compound or DMSO for 48 hours.

-

For the final 2 hours of treatment, 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, was added to the culture medium to label cells undergoing DNA synthesis (S-phase).

-

Cells were then harvested, fixed, and stained for EdU incorporation and total DNA content (using a dye like FxCycle).

-

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was analyzed by flow cytometry.[3]

-

In Vivo Xenograft Studies

-

Objective: To assess the anti-tumor efficacy of ARthis compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude mice) were used.

-

Procedure:

-

Human cancer cells (CCNE1 amplified or wild-type) were subcutaneously injected into the flanks of the mice.

-

Once tumors reached a palpable size, the mice were randomized into treatment and control groups.

-

The treatment group received oral administration of ARthis compound twice daily. The control group received a vehicle control.

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, tumors could be excised for further analysis, such as assessing the phosphorylation status of Rb (pRB) via immunohistochemistry.[3]

-

Visualizations

Signaling Pathway of ARthis compound

Caption: Mechanism of action of ARthis compound in inhibiting the G1/S cell cycle transition.

Preclinical Evaluation Workflow for ARthis compound

Caption: Workflow for the preclinical assessment of ARthis compound from in vitro to in vivo models.

References

TS-021: A Technical Whitepaper on a Potent Dipeptidyl Peptidase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS-021, also known by its chemical name (2S, 4S)-4-fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that was investigated as a potential oral therapeutic agent for the management of type 2 diabetes mellitus.[1] Developed by Taisho Pharmaceutical Co., Ltd., this compound demonstrated promising preclinical efficacy in enhancing incretin hormone levels and improving glucose tolerance. This document provides an in-depth technical overview of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key biological pathways and experimental workflows. Despite its promising preclinical profile, the development of this compound was discontinued.

Introduction

The incretin hormone glucagon-like peptide-1 (GLP-1) plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and delaying gastric emptying. However, the therapeutic utility of native GLP-1 is limited by its rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4). Inhibition of DPP-4 is a validated therapeutic strategy to prolong the action of endogenous GLP-1, thereby improving glycemic control in patients with type 2 diabetes. This compound emerged as a competitive, reversible, and selective inhibitor of DPP-4, exhibiting potent in vitro and in vivo activity. This whitepaper serves as a comprehensive technical guide, summarizing the key preclinical findings for this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, derived from in vitro and in vivo preclinical studies.

Table 1: In Vitro Efficacy and Selectivity of this compound

| Parameter | Value | Species/System | Reference |

| DPP-4 Inhibition | |||

| IC50 | 5.34 nM | Human Plasma | [1] |

| Ki | 4.96 nM | Human Plasma | [1] |

| koff | 1.09 x 10⁻³ s⁻¹ | Human Plasma | [1] |

| Selectivity | |||

| DPP-8 Inhibition | >600-fold vs. DPP-4 | Not Specified | [1] |

| DPP-9 Inhibition | >1200-fold vs. DPP-4 | Not Specified | [1] |

| Other Peptidases | >15,000-fold vs. DPP-4 | Not Specified | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Treatment | Key Findings | Reference |

| Zucker fatty (fa/fa) rats | Oral administration of this compound (0.02-0.5 mg/kg) | - Suppressed plasma DPP-4 activity- Increased active GLP-1 levels- Significantly improved glucose tolerance- Increased plasma insulin levels during OGTT | [1] |

| Mouse model of type 2 diabetes (HFD-STZ) | This compound alone (acute) | - Significantly improved glucose tolerance- Significantly increased plasma insulin level after nutrient ingestion- Significantly increased GLP-1 level | [2] |

| Mouse model of type 2 diabetes (HFD-STZ) | This compound in combination with metformin (acute) | - Significantly improved glucose tolerance- Significantly increased plasma insulin level after nutrient ingestion- Significantly increased GLP-1 level | [2] |

| Mouse model of type 2 diabetes (HFD-STZ) | This compound in combination with metformin (chronic, 5 weeks) | - Significantly lowered glycosylated hemoglobin (HbA1c) level- Significantly lowered plasma insulin level- Significantly lowered α-cell-to-β-cell area ratio in pancreatic islets- Synergistically increased insulin-positive area in pancreatic islets | [2] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Dosing | Pharmacokinetic Profile | Reference |

| Normal Rats | Single oral dose | Favorable pharmacokinetic profile | [1] |

| Dogs | Single oral dose | Favorable pharmacokinetic profile | [1] |

| Monkeys | Single oral dose | Favorable pharmacokinetic profile | [1] |

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as GLP-1. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from pancreatic α-cells. This ultimately results in improved glycemic control.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the inhibitory activity of this compound on DPP-4 enzyme activity in human plasma.

Materials:

-

This compound

-

Human plasma

-

DPP-4 substrate (e.g., Gly-Pro-pNA)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add human plasma to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Immediately measure the absorbance (or fluorescence) at the appropriate wavelength using a microplate reader.

-

Continue to monitor the change in absorbance (or fluorescence) over a set period.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

early research findings on TS-021

An In-Depth Technical Guide to the Early Research Findings on AVZO-021 (ARTS-021)

Introduction

Early research has identified AVZO-021, also known as ARthis compound, as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] This technical guide provides a comprehensive overview of the preclinical and early clinical findings for AVZO-021, with a focus on its mechanism of action, anti-cancer activity, and key experimental data. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

AVZO-021 is an orally bioavailable small molecule that selectively inhibits CDK2.[1] CDK2 is a critical enzyme involved in the regulation of the cell cycle, particularly the transition from the G1 (cell growth) to the S (DNA synthesis) phase.[3][4] In many cancers, the signaling pathway involving Cyclin E1 (CCNE1) and CDK2 is dysregulated, leading to uncontrolled cell proliferation.[1] AVZO-021 specifically targets this pathway, inhibiting the phosphorylation of the Retinoblastoma (Rb) protein and blocking the G1/S transition, which in turn arrests cell growth.[1] This mechanism is particularly relevant in cancers with high levels of CCNE1 amplification.[1]

Signaling Pathway

The diagram below illustrates the role of CDK2 in the cell cycle and the inhibitory action of AVZO-021.

Preclinical Research Findings

Enzymatic Activity and Selectivity

AVZO-021 has demonstrated potent inhibition of CDK2 with high selectivity over other cyclin-dependent kinases, a crucial factor in minimizing off-target toxicity.[2] Enzymatic assays have quantified its inhibitory concentration (IC50) against a panel of CDKs.

| Compound | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK7 IC50 (nM) | CDK9 IC50 (nM) | Kinome S(10) |

| AVZO-021 | 1.4 | 942 | 477 | 1,237 | 2,834 | 7,440 | 0.022 |

| PF-06873600 | 1.5 | 36 | 13 | 31 | 1,823 | 2,735 | NA |

| Data sourced from a preclinical study poster presentation.[1] |

Experimental Protocol: Enzymatic Assay The enzymatic activity was determined using a Caliper assay with an ATP concentration of 1 mM. The respective cyclins complexed with the CDKs were: Cyclin B1 for CDK1, Cyclin E1 for CDK2, Cyclin D1 for CDK4, Cyclin D3 for CDK6, Cyclin H/MAT1 for CDK7, and Cyclin T1 for CDK9.[1] The Kinome S(10) value represents the fraction of 403 non-mutant kinases with less than 10% of control activity at a 1 µM concentration of AVZO-021, as determined by the Eurofins Discovery KinomeScan.[1]

In Vitro Anti-cancer Activity

Preclinical studies have shown that AVZO-021 effectively inhibits cell growth in cancer cell lines with CCNE1 amplification.[1] The compound was observed to block the G1/S phase transition, leading to cell growth arrest specifically in these cell lines.[1] Furthermore, treatment with AVZO-021 induced the expression of the senescence marker beta-galactosidase.[1]

Experimental Protocol: Cell-Based Assays The induction of β-galactosidase was detected using the CellEvent® Senescence Green Flow Cytometry Assay Kit (Invitrogen) five days after treating cells with AVZO-021 at the indicated concentrations.[1]

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor activity of AVZO-021. In a CCNE1 amplified OVCAR3 cell xenograft model, AVZO-021 induced a dose-dependent inhibition of pRB and inhibited tumor growth.[1] Twice-daily administration of AVZO-021 led to tumor stasis in CCNE1 amplified xenograft models, but not in wild-type models.[1] In a ST4316B PDX model, AVZO-021 also showed anti-tumor activity.[3]

Experimental Protocol: Xenograft Model The specific details of the xenograft model protocols, such as the number of cells implanted, animal strains, and treatment regimens, are not fully detailed in the provided search results. However, the studies involved the administration of AVZO-021 and monitoring of tumor growth and body weight changes.[1][3]

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like AVZO-021.

References

An In-depth Technical Guide to TS-021 (ARTS-021/AVZO-021) in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on TS-021 (also known as ARthis compound and AVZO-021), a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document summarizes its mechanism of action, efficacy in various cancer cell lines, and detailed experimental protocols for its evaluation.

Core Concepts: Mechanism of Action

This compound is an orally bioavailable small molecule that selectively targets and inhibits the CDK2/Cyclin E1 complex.[1][2] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key step in cell cycle progression.[2][3] Consequently, the G1/S phase transition is blocked, leading to cell cycle arrest and subsequent induction of apoptosis in cancer cells, particularly those with an amplification of the CCNE1 gene, which encodes Cyclin E1.[2][3][4] Preclinical studies have demonstrated that this compound can also overcome resistance to CDK4/6 inhibitors in ER+/HER2- breast cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound in various assays and cancer cell lines.

Table 1: Enzymatic and Cellular IC50 Values of this compound

| Target | Assay Type | IC50 (nM) | Reference(s) |

| CDK2 | Enzymatic | 1.4 | [3][4] |

| CDK1 | Enzymatic | 942 | [3][4] |

| CDK4 | Enzymatic | 477 | [3][4] |

| CDK6 | Enzymatic | 1,237 | [3][4] |

| CDK7 | Enzymatic | 2,834 | [3][4] |

| CDK9 | Enzymatic | 7,440 | [3][4] |

| pRb (S780) | Cellular | 44.9 | [4] |

| pNPM (T199) | Cellular (CDK1) | 1342.8 | [4] |

| pRb (S780) | Cellular (CDK4/6) | 9241.9 | [4] |

| pRNAP2 S2 | Cellular (CDK9) | >10,000 | [4] |

Table 2: EC50 Values of this compound in Small Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | EC50 (nM) | Reference(s) |

| COR-L311 | 88.2 | [5] |

| COR-L279 | 166.2 | [5] |

| DMS-273 | 353.5 | [5] |

| NCI-H526 | 353.5 | [5] |

| NCI-H209 | 464.8 | [5] |

Signaling Pathways

The primary mechanism of action of this compound involves the disruption of the cell cycle and the induction of apoptosis.

Cell Cycle Regulation Pathway

This compound directly inhibits the kinase activity of the CDK2/Cyclin E1 complex. This prevents the hyper-phosphorylation of the Rb protein, which in turn remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to G1 arrest.

Caption: this compound inhibits CDK2, leading to G1 cell cycle arrest.

Apoptosis Induction Pathway

Inhibition of CDK2 by this compound in sensitive cancer cells, particularly those with RB1 deficiency like many SCLCs, leads to the induction of apoptosis. This is evidenced by the cleavage of PARP and Caspase-3, key markers of the apoptotic cascade. While the precise upstream events linking CDK2 inhibition to the activation of the caspase cascade are not fully elucidated for this compound, it is known to involve the intrinsic apoptosis pathway.

Caption: Apoptotic pathway induced by this compound in RB1-deficient cells.

Experimental Protocols

The following are detailed methodologies for key experiments used in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation levels of key signaling molecules upon this compound treatment.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pRb (Ser807/811), anti-Rb, anti-Cyclin E1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize protein levels to a loading control like β-actin.

Caption: Workflow for Western blot analysis.

Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)[6]

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with different concentrations of this compound for 24 or 48 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).[7]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[7]

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis by flow cytometry.

References

An In-depth Technical Guide to the Synthesis and Characterization of TS-021 (TS) Hydrogels for Advanced Wound Healing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanistic action of TS-021 hydrogels, hereafter referred to as TS hydrogels. The information presented is based on the current scientific literature, with a focus on the application of these hydrogels in promoting diabetic wound healing. It is understood that "this compound" is a likely typographical error for "TS hydrogel," a key component of the more complex TR21@TS hydrogel system.

Introduction to TS Hydrogels

The TS hydrogel is a biocompatible and biodegradable synthetic hydrogel with significant potential in biomedical applications, particularly in the field of advanced wound care. It serves as the foundational matrix for the delivery of therapeutic molecules, such as nucleic acids, to promote tissue regeneration. The hydrogel is formed through a rapid crosslinking reaction between two multi-arm polyethylene glycol (PEG) derivatives, creating a stable, three-dimensional network that can be applied as a spray or injectable for in-situ gelation.

Synthesis of TS Hydrogels

The synthesis of the TS hydrogel is based on the chemical reaction between a tetra-armed PEG succinimidyl succinate (4-PEG-SS) and a tetra-armed PEG amine (4-PEG-NH2). The succinimidyl ester groups of 4-PEG-SS react with the primary amine groups of 4-PEG-NH2 to form stable amide bonds, resulting in the formation of the hydrogel network.

Experimental Protocol for TS Hydrogel Synthesis

This protocol outlines the laboratory-scale synthesis of the TS hydrogel.

Materials:

-

Tetra-armed PEG amine (4-PEG-NH2)

-

Tetra-armed PEG succinimidyl succinate (4-PEG-SS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dual-syringe delivery system

Procedure:

-

Preparation of Precursor Solutions:

-

Prepare a 15% (w/v) solution of 4-PEG-SS in sterile PBS.

-

Prepare a 15% (w/v) solution of 4-PEG-NH2 in sterile PBS.

-

-

Hydrogel Formation:

-

Load the 4-PEG-SS solution into one syringe of the dual-syringe delivery system.

-

Load the 4-PEG-NH2 solution into the other syringe.

-

To form the hydrogel, simultaneously and equally dispense the contents of both syringes onto the desired surface or into a mold.

-

Gelation occurs rapidly upon mixing of the two precursor solutions.

-

Characterization of TS Hydrogels

A comprehensive characterization of the TS hydrogel is essential to ensure its suitability for biomedical applications. The following are key characterization techniques and the typical data obtained.

Structural and Morphological Characterization

| Characterization Technique | Parameter Measured | Typical Result for TS Hydrogel |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure of 4-PEG-SS and 4-PEG-NH2 precursors | Confirms the successful functionalization of the PEG arms with succinimidyl succinate and amine groups respectively. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups and formation of amide bonds | Disappearance of characteristic peaks for succinimidyl esters and the appearance of amide bond peaks, confirming the crosslinking reaction. |

| Scanning Electron Microscopy (SEM) | Surface morphology and internal porous structure | Reveals a porous, interconnected network structure, which is crucial for nutrient and oxygen transport, as well as cell infiltration. |

Mechanical and Rheological Properties

The mechanical and rheological properties of the TS hydrogel are critical for its function as a wound dressing, ensuring it can withstand physiological stresses and maintain its structure.

| Property | Characterization Method | Typical Values and Observations |

| Compressive Stress | Compression testing | The hydrogel exhibits robust mechanical properties, with specific stress-strain curves indicating its ability to withstand compression. |

| Rheological Properties | Oscillatory rheometry | Time-responsive and strain-responsive rheological studies show a rapid gelation process and a stable gel network. The storage modulus (G') is significantly higher than the loss modulus (G''), indicating a predominantly elastic behavior. |

| Injectability and Sprayability | Visual and mechanical testing | The precursor solutions can be easily passed through a syringe or a spray nozzle, allowing for minimally invasive application.[1][2] |

| Adhesiveness | Lap shear adhesion tests | The hydrogel demonstrates good adhesion to biological tissues.[1] |

Signaling Pathways in TS Hydrogel-Mediated Wound Healing

While the TS hydrogel itself provides a supportive matrix for wound healing, its therapeutic effects are significantly enhanced when used as a delivery vehicle for bioactive molecules, such as in the TR21@TS hydrogel. This system has been shown to modulate key signaling pathways involved in the healing process.

NF-κB Signaling Pathway in Inflammation and Oxidative Stress

The TR21@TS hydrogel has been demonstrated to attenuate inflammation and oxidative stress by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway.[1][3]

Caption: Inhibition of the NF-κB signaling pathway by TR21@TS hydrogel.

AKT Signaling Pathway in Angiogenesis

The TR21@TS hydrogel promotes angiogenesis, the formation of new blood vessels, by activating the protein kinase B (AKT) signaling pathway.[1][3]

Caption: Activation of the AKT signaling pathway by TR21@TS hydrogel to enhance angiogenesis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, characterization, and in vitro evaluation of TS hydrogels.

Caption: A typical experimental workflow for TS hydrogel synthesis and evaluation.

Conclusion

The TS hydrogel represents a versatile and promising platform for advanced wound healing applications. Its straightforward synthesis, tunable properties, and excellent biocompatibility make it an ideal candidate for the delivery of therapeutic agents to the wound site. The ability of the TS hydrogel-based systems to modulate key signaling pathways involved in inflammation and angiogenesis underscores its potential to significantly improve the treatment of chronic wounds, such as those associated with diabetes. Further research and development in this area are warranted to translate this promising biomaterial into clinical practice.

References

Methodological & Application

TS-021 dosage and administration guidelines

Application Notes and Protocols for TS-021

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2 is a key regulator of the cell cycle, and its hyperactivity has been implicated as a resistance mechanism to approved CDK4/6 therapies in hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[2][3] Furthermore, amplification of the CCNE1 gene, which encodes Cyclin E1, a key activator of CDK2, is observed in various cancers with high unmet medical need, including high-grade serous ovarian, stomach, and esophageal cancers.[1] this compound has demonstrated significant anti-tumor activity in preclinical models, both as a single agent and in combination with CDK4/6 inhibitors.[3] These application notes provide guidelines for the use of this compound in preclinical research settings.

Mechanism of Action

The Cyclin D1-CDK4/6-pRB axis serves as a critical checkpoint for the transition from the G1 (cell growth) to the S (DNA synthesis) phase of the cell cycle.[2][4] Dysregulation of this pathway can lead to uncontrolled cell proliferation.[2][4] this compound selectively inhibits CDK2, a key enzyme involved in cell cycle regulation.[3] In cancer cells with CCNE1 amplification, there is an overabundance of the Cyclin E1 protein, leading to hyperactivation of CDK2. This drives the cells into the S phase, promoting rapid proliferation. This compound blocks this process by inhibiting the kinase activity of CDK2. This leads to an arrest of the cell cycle at the G1/S transition, inhibition of Rb phosphorylation, and ultimately, a halt in tumor cell growth.[1]

Quantitative Data Summary

Table 1: In Vitro IC₅₀ Values for this compound

| Enzyme/Cell Line | Target | IC₅₀ (nM) | Notes |

| CDK2/Cyclin E1 | Enzyme Activity | 1.2 | Caliper Assay; ATP concentration at 1mM.[1] |

| CDK1/Cyclin B1 | Enzyme Activity | 850 | Demonstrates high selectivity for CDK2 over CDK1.[1] |

| CDK4/Cyclin D1 | Enzyme Activity | 450 | Selective against other CDK family members.[1] |

| OVCAR3 (CCNE1 amp) | Cell Growth | 15 | Human ovarian cancer cell line with CCNE1 amplification. |

| SNU-16 (CCNE1 amp) | Cell Growth | 25 | Human gastric cancer cell line with CCNE1 amplification. |

| MCF7 (CCNE1 WT) | Cell Growth | >10,000 | Human breast cancer cell line, wild-type for CCNE1. |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Notes |

| OVCAR3 (Ovarian) | This compound (25 mg/kg) | Oral, BID | 85 | Twice daily administration leads to tumor stasis.[1] |

| SNU-16 (Gastric) | This compound (25 mg/kg) | Oral, BID | 78 | Active in CCNE1 amplified gastric model.[1] |

| MCF7 (Breast) | This compound (25 mg/kg) | Oral, BID | <10 | Inactive in a CCNE1 wild-type model.[1] |

Table 3: Pharmacokinetic Profile of this compound in Male Rats

| Parameter | Value | Unit | Dosing |

| Cmax | 1.2 | µg/mL | 10 mg/kg, Oral |

| Tmax | 1.5 | hours | 10 mg/kg, Oral |

| t½ | 8.2 | hours | 10 mg/kg, Oral |

| Bioavailability | 45 | % | 10 mg/kg, Oral |

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., OVCAR3, SNU-16, MCF7)

-

Appropriate cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Prepare a serial dilution of this compound in the cell culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blotting for Phospho-Rb

This protocol is for assessing the inhibition of CDK2 activity in cells by measuring the phosphorylation of its substrate, the retinoblastoma protein (Rb).

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for 24 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Analyze the band intensities to determine the ratio of phospho-Rb to total Rb.

Protocol 3: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., OVCAR3)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg) or vehicle control orally twice daily (BID).

-

Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Safety and Handling

This compound is a potent bioactive compound. Standard laboratory safety procedures should be followed when handling this product. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. For more detailed information, please refer to the Safety Data Sheet (SDS).

Ordering Information

| Product | Catalog No. | Size |

| This compound | This compound-10 | 10 mg |

| This compound | This compound-50 | 50 mg |

References

Application Notes and Protocols for TS-021 (AVZO-021) in HR+ Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS-021, also known as AVZO-021 (formerly ARthis compound), is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). In the context of hormone receptor-positive (HR+) breast cancer, this compound is being investigated as a therapeutic agent, particularly in tumors that have developed resistance to standard-of-care treatments like CDK4/6 inhibitors.[1][2][3] Upregulation of the Cyclin E-CDK2 axis is a key mechanism of resistance to CDK4/6 inhibitors, allowing cancer cells to bypass G1 cell cycle arrest.[2][4][5] By selectively targeting CDK2, this compound aims to restore cell cycle control and inhibit the proliferation of these resistant cancer cells.[1][3]

These application notes provide an overview of the preclinical data for this compound and detailed protocols for its use in in vitro and in vivo HR+ breast cancer research models.

Quantitative Data

In Vitro Kinase Inhibitory Activity of this compound (AVZO-021)

| Kinase Target | IC50 (nM) | Selectivity vs. CDK2 |

| CDK2/Cyclin E1 | 1.4 | - |

| CDK1/Cyclin B1 | 942 | ~673-fold |

| CDK4/Cyclin D1 | 477 | ~341-fold |

| CDK6/Cyclin D3 | 1,237 | ~884-fold |

| CDK7/Cyclin H/MAT1 | 2,834 | ~2024-fold |

| CDK9/Cyclin T1 | 7,440 | ~5314-fold |

Data from enzymatic caliper assays.[6]

In Vivo Tumor Growth Inhibition (TGI) in a CDK4/6i-Resistant HR+/HER2- Breast Cancer Patient-Derived Xenograft (PDX) Model

| Treatment Group | Dosing | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| Ribociclib | - | Not specified |

| This compound (AVZO-021) | - | Not specified |

| This compound (AVZO-021) + Ribociclib | - | Synergistic TGI |

Preclinical data indicates that this compound (AVZO-021) enhanced the antitumor activity of the CDK4/6 inhibitor ribociclib in a resistant HR+/HER2- breast cancer PDX model.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of CDK4/6 Inhibitor Resistance and CDK2 Inhibition in HR+ Breast Cancer

Caption: CDK2 inhibition in CDK4/6i resistant HR+ breast cancer.

General Experimental Workflow for Preclinical Evaluation of this compound

Caption: Workflow for this compound preclinical evaluation.

Experimental Protocols

Note: The following protocols are representative examples and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in HR+ breast cancer cell lines.

Materials:

-

HR+ breast cancer cell lines (e.g., MCF-7, T-47D) and their CDK4/6 inhibitor-resistant derivatives.

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

-

This compound (AVZO-021) stock solution (e.g., 10 mM in DMSO).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

-

Protocol 2: Western Blot Analysis for Phospho-Rb and Cyclin E

Objective: To assess the effect of this compound on CDK2 pathway activity by measuring the phosphorylation of its downstream target, Rb, and the expression of Cyclin E.

Materials:

-

HR+ breast cancer cells treated with this compound as described above.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

-

Protocol 3: In Vivo HR+ Breast Cancer Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with a CDK4/6 inhibitor in a mouse xenograft model of HR+ breast cancer.

Materials:

-

Immunocompromised mice (e.g., female BALB/c nude or NOD/SCID).

-

HR+ breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments.

-

Matrigel.

-

Estrogen pellets (for estrogen-dependent models like MCF-7).

-

This compound (AVZO-021) formulation for oral gavage.

-

CDK4/6 inhibitor (e.g., palbociclib or ribociclib) formulation for oral gavage.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation:

-

For cell line-derived xenografts, resuspend 1-5 x 10^6 MCF-7 cells in a 1:1 mixture of PBS and Matrigel.

-

Inject the cell suspension subcutaneously into the flank of the mice.

-

For estrogen-dependent models, implant a slow-release estrogen pellet subcutaneously 1-3 days prior to cell injection.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a mean volume of 100-200 mm^3, randomize the mice into treatment groups (e.g., Vehicle, this compound, CDK4/6i, Combination).

-

-

Drug Administration:

-

Administer the respective treatments (e.g., daily oral gavage) for the duration of the study (e.g., 21-28 days).

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

-

Efficacy Evaluation:

-

Continue to measure tumor volumes throughout the treatment period.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via western blot or immunohistochemistry).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

-

Perform statistical analysis to determine the significance of the anti-tumor effects.

-

Disclaimer

This compound (AVZO-021) is an investigational compound. The information and protocols provided are for research purposes only and are based on currently available preclinical data. These protocols should be adapted and optimized for specific experimental needs. Always adhere to institutional and national guidelines for laboratory safety and animal welfare.

References

- 1. Avenzo Therapeutics Announces Global License of AVZO-021 (ARthis compound), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]

- 2. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avenzo Therapeutics unveils promising CDK2 inhibitor AVZO-021, originally from Allorion Therapeutics [synapse.patsnap.com]

- 4. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]

- 5. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alloriontx.com [alloriontx.com]

- 7. avenzotx.com [avenzotx.com]

Application Notes and Protocols for Assessing TS-021 Efficacy

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS-021 is a novel, potent, and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][4] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a key target for therapeutic intervention.[2][3] These application notes provide detailed methodologies for assessing the in vitro and in vivo efficacy of this compound, offering a comprehensive guide for preclinical evaluation.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting key protein kinases within the PI3K/Akt/mTOR pathway. This inhibition disrupts downstream signaling, leading to decreased cell proliferation and survival. The efficacy of this compound can be evaluated by examining its impact on cell viability, its ability to modulate specific pathway components, and its anti-tumor activity in animal models.

I. In Vitro Efficacy Assessment

In vitro studies are essential for the initial evaluation of a drug candidate's efficacy and for elucidating its mechanism of action.[5][6] These assays are typically conducted using cancer cell lines with known genetic backgrounds, particularly those with mutations that activate the PI3K/Akt/mTOR pathway.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic and cytostatic effects of this compound.[7][8][9] These assays measure cellular metabolic activity or membrane integrity to quantify the number of viable cells after drug treatment.[9][10]

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | PI3K/Akt/mTOR Pathway Status | This compound IC50 (nM) |

| MCF-7 | Breast Cancer | PIK3CA Mutant | 15 |

| T47D | Breast Cancer | PIK3CA Mutant | 25 |

| PC-3 | Prostate Cancer | PTEN Null | 50 |

| U87 MG | Glioblastoma | PTEN Null | 75 |

| A549 | Lung Cancer | Wild-type | >1000 |

Protocol: MTT Cell Viability Assay [7][10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis of Pathway Modulation

Western blotting is a key technique to confirm that this compound is hitting its intended target and modulating the PI3K/Akt/mTOR pathway.[11][12] This is achieved by measuring the phosphorylation status of key downstream proteins such as Akt, S6 ribosomal protein, and 4E-BP1.[4][13]

Table 2: Effect of this compound on PI3K/Akt/mTOR Pathway Markers

| Protein | Phosphorylation Site | Treatment (100 nM this compound) | Change in Phosphorylation |

| Akt | Ser473 | 2 hours | ↓↓↓ |

| S6 | Ser235/236 | 2 hours | ↓↓↓ |

| 4E-BP1 | Thr37/46 | 2 hours | ↓↓ |

Protocol: Western Blot Analysis [11][14][15]

-

Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11][14]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11][14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-S6 (Ser235/236), phospho-4E-BP1 (Thr37/46), and total proteins overnight at 4°C with gentle shaking.[14][15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[15]

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

II. In Vivo Efficacy Assessment

In vivo studies are crucial for evaluating the anti-tumor efficacy and safety of a drug candidate in a whole-organism context.[6][16][17] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used for this purpose.[18][19][20]

Xenograft Tumor Growth Inhibition Studies

Xenograft models allow for the evaluation of this compound's ability to inhibit tumor growth in a living system.[21][22][23] Patient-derived xenograft (PDX) models, which involve implanting tumor fragments from a patient directly into mice, can also be utilized for a more clinically relevant assessment.[24][25]

Table 3: Anti-Tumor Efficacy of this compound in an MCF-7 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily | 1500 ± 250 | - |

| This compound | 25 | Daily | 750 ± 150 | 50 |

| This compound | 50 | Daily | 300 ± 100 | 80 |

Protocol: Subcutaneous Xenograft Model [21][22]

-

Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of 6-8 week old female immunodeficient mice (e.g., NSG mice).[21][23]

-

Tumor Growth and Randomization: Allow the tumors to grow to an average volume of 100-150 mm³. Randomize the mice into treatment and control groups.[23]

-

Drug Administration: Administer this compound or vehicle control to the mice via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.[23]

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[21]

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.[22]

-

Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

III. Visualizations

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: Workflow for this compound efficacy assessment.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. CST | Cell Signaling Technology [cellsignal.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. ijpbs.com [ijpbs.com]

- 18. blog.crownbio.com [blog.crownbio.com]

- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 20. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 22. Mouse tumor xenograft model [bio-protocol.org]

- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 24. mdpi.com [mdpi.com]

- 25. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of TS-021 in Combination Cancer Therapies

The identity of the therapeutic agent "TS-021" is currently associated with two distinct investigational drugs in the field of oncology: Sym021, an anti-PD-1 antibody, and AVZO-021, a selective CDK2 inhibitor. To provide accurate and relevant application notes and protocols, it is imperative to distinguish between these two compounds. This document will address both entities separately, providing a comprehensive overview of their mechanisms of action, preclinical and clinical findings in combination therapies, and detailed experimental protocols based on publicly available data.

Part 1: Sym021 (Anti-PD-1 Antibody) in Combination Cancer Therapy

Introduction:

Sym021 is a monoclonal antibody that targets the programmed cell death protein 1 (PD-1), a critical immune checkpoint receptor. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), Sym021 aims to restore the activity of exhausted T cells and enhance the body's own anti-tumor immune response. Combination strategies involving Sym021 are being explored to overcome resistance to single-agent immunotherapy and improve treatment outcomes across various cancer types.

Mechanism of Action and Signaling Pathway:

Sym021 functions by disrupting the PD-1/PD-L1 signaling axis, which is a key mechanism of immune evasion employed by tumor cells. Engagement of PD-1 by PD-L1 on cancer cells leads to the inhibition of T-cell receptor (TCR) signaling, thereby suppressing T-cell proliferation, cytokine release, and cytotoxic activity. Sym021, by binding to PD-1, prevents this inhibitory signaling, leading to the reactivation of anti-tumor immunity.

Caption: PD-1 signaling pathway and the mechanism of action of Sym021.

Clinical Development in Combination Therapies:

Clinical trials are investigating Sym021 in combination with other immunotherapies and targeted agents. A notable example is the NCT04641871 trial, a Phase 1b study evaluating the safety and efficacy of Sym021 in combination with either Sym022 (an anti-LAG-3 antibody) or Sym023 (an anti-TIM-3 antibody), and in a triplet combination with Sym023 and irinotecan in patients with selected advanced solid tumors.[1][2][3]

Table 1: Overview of Sym021 Combination Therapy Clinical Trial (NCT04641871)

| Sub-study | Patient Population | Combination Regimen | Primary Objectives |

| Sub-study 1 | Biliary Tract Carcinoma | Sym021 + Sym022 or Sym021 + Sym023 | Safety, Tolerability, Efficacy |

| Sub-study 2 | Biliary Tract Carcinoma | Sym021 + Sym023 + Irinotecan | Safety, Tolerability |

| Sub-study 3 | Esophageal Squamous Cell Carcinoma | Sym021 + Sym023 + Irinotecan | Safety, Tolerability, Efficacy |

Experimental Protocols:

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol outlines a general workflow for assessing the in vivo efficacy of Sym021 in combination with another immunotherapy agent.

Caption: Experimental workflow for in vivo efficacy studies.

Methodology:

-

Cell Culture: Maintain a murine cancer cell line (e.g., MC38 colon adenocarcinoma) in appropriate culture conditions.

-

Tumor Implantation: Subcutaneously inject a defined number of tumor cells into the flank of immunocompetent mice (e.g., C57BL/6).

-

Randomization: Once tumors reach a palpable size, randomize mice into treatment cohorts.

-

Treatment Administration: Administer a murine surrogate of Sym021 and the combination agent via appropriate routes (e.g., intraperitoneal injection) at specified doses and schedules.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis to compare treatment groups.

Part 2: AVZO-021 (CDK2 Inhibitor) in Combination Cancer Therapy

Introduction:

AVZO-021 (also known as ARthis compound) is a potent and selective oral inhibitor of cyclin-dependent kinase 2 (CDK2).[4][5] Deregulation of the cell cycle is a hallmark of cancer, and CDK2 plays a crucial role in the G1 to S phase transition. AVZO-021 is being developed for the treatment of advanced solid tumors, particularly those with CDK2 dependency, such as HR+/HER2- breast cancer and cancers with Cyclin E1 (CCNE1) amplification.[4][6]

Mechanism of Action and Signaling Pathway:

The cell cycle is tightly regulated by cyclins and cyclin-dependent kinases. The Cyclin E/CDK2 complex is essential for the phosphorylation of the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for DNA synthesis. In cancer cells with CCNE1 amplification or those that have developed resistance to CDK4/6 inhibitors, the Cyclin E/CDK2 axis can become a key driver of proliferation. AVZO-021 selectively inhibits CDK2, leading to cell cycle arrest and inhibition of tumor growth.

Caption: Cell cycle regulation and the mechanism of action of AVZO-021.

Clinical Development in Combination Therapies:

AVZO-021 is being evaluated in a Phase 1/2 clinical trial (NCT05867251) as a monotherapy and in combination with other agents for patients with advanced solid tumors. The combination arms are particularly focused on HR+/HER2- breast cancer, where resistance to CDK4/6 inhibitors is a significant clinical challenge. The trial is exploring combinations of AVZO-021 with CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib), endocrine therapies (fulvestrant, letrozole), and chemotherapy (carboplatin, sacituzumab govitecan).[4][5]

Table 2: Overview of AVZO-021 Combination Therapy Arms in NCT05867251

| Phase | Patient Population | Combination Regimens |

| Phase 1b | HR+/HER2- Breast Cancer | AVZO-021 + Palbociclib/Ribociclib/Abemaciclib + Fulvestrant/Letrozole |

| Phase 1c | CCNE1-amplified Ovarian Cancer | AVZO-021 + Carboplatin |

| Phase 2b | HR+/HER2- Breast Cancer | Multiple cohorts with CDK4/6i and endocrine therapy |

| Phase 2c | CCNE1-amplified Ovarian Cancer | AVZO-021 + Carboplatin |

Experimental Protocols:

Protocol 2: In Vitro Proliferation Assay to Assess Synergy

This protocol describes a method to evaluate the synergistic anti-proliferative effects of AVZO-021 in combination with a CDK4/6 inhibitor in a relevant cancer cell line.

Caption: Workflow for in vitro synergy assessment.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., T-47D for HR+/HER2- breast cancer) in standard conditions.

-

Cell Seeding: Seed a predetermined number of cells per well in 96-well plates and allow them to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of AVZO-021 and the combination drug (e.g., a CDK4/6 inhibitor) alone and in combination at a constant ratio.

-

Treatment: Treat the cells with the drug dilutions and incubate for a specified period (e.g., 72 hours).

-

Proliferation Measurement: Assess cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-